

# In-Depth Technical Guide: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

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## Compound of Interest

Compound Name: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

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## Introduction

**Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** is a pivotal chemical intermediate, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules at the forefront of targeted protein degradation, a novel therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

## Chemical Structure and Properties

The chemical structure of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** consists of a methyl benzoate core linked to a 4-methylpiperazine moiety via a methylene bridge. This unique architecture provides a versatile scaffold for the construction of PROTACs, enabling the conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
IUPAC Name	methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate	[1]
CAS Number	314268-40-1	[1]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	248.32 g/mol	[1]
Melting Point	148-150 °C	[2]
Boiling Point (Predicted)	351.9 ± 32.0 °C	[2]
Density (Predicted)	1.104 ± 0.06 g/cm <sup>3</sup>	[2]

## Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

The primary synthetic route to **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** is through reductive amination. This method involves the reaction of methyl 4-formylbenzoate with 1-methylpiperazine in the presence of a reducing agent.

### Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the benzylation of 1-methylpiperazine.

Materials:

- Methyl 4-formylbenzoate
- 1-Methylpiperazine
- Sodium borohydride (NaBH<sub>4</sub>)
- Acetic acid (AcOH)
- Chloroform (CHCl<sub>3</sub>)

- Standard laboratory glassware and equipment

#### Procedure:

- To a flask containing a stirred suspension of sodium borohydride (20.0 g, 0.53 mol) in chloroform (220 mL) at 0-5 °C, slowly add 100% acetic acid (140 mL, 2.44 mol) over a period of 1 hour.
- Stir the resulting mixture at 0-5 °C for an additional 1.5 hours.
- To this mixture, add 1-methylpiperazine (28.0 mL, 0.25 mol) followed by a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) in chloroform (60 mL).
- The reaction mixture is then typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted using standard workup procedures.
- The crude product can be purified by column chromatography to yield **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**.

## Application in Targeted Protein Degradation

**Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** serves as a crucial linker molecule in the synthesis of PROTACs.<sup>[3][4][5]</sup> PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The piperazine moiety within this linker can enhance solubility and provides a point for further chemical modification.

## General PROTAC Mechanism of Action

The general mechanism by which a PROTAC utilizing a linker derived from **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** operates is as follows:

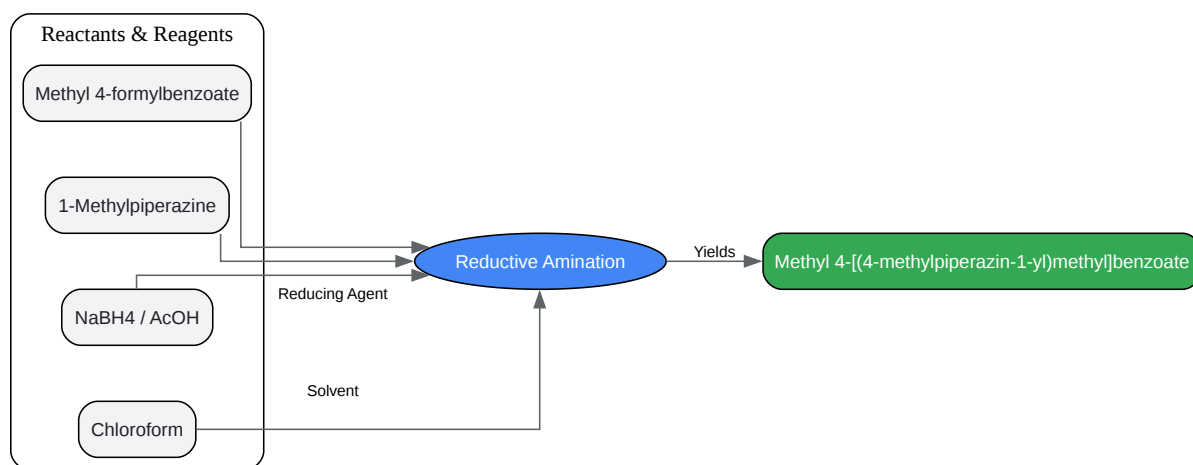
- The PROTAC, a heterobifunctional molecule, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

- This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI.
- The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
- The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the synthetic workflow for **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** via reductive amination.

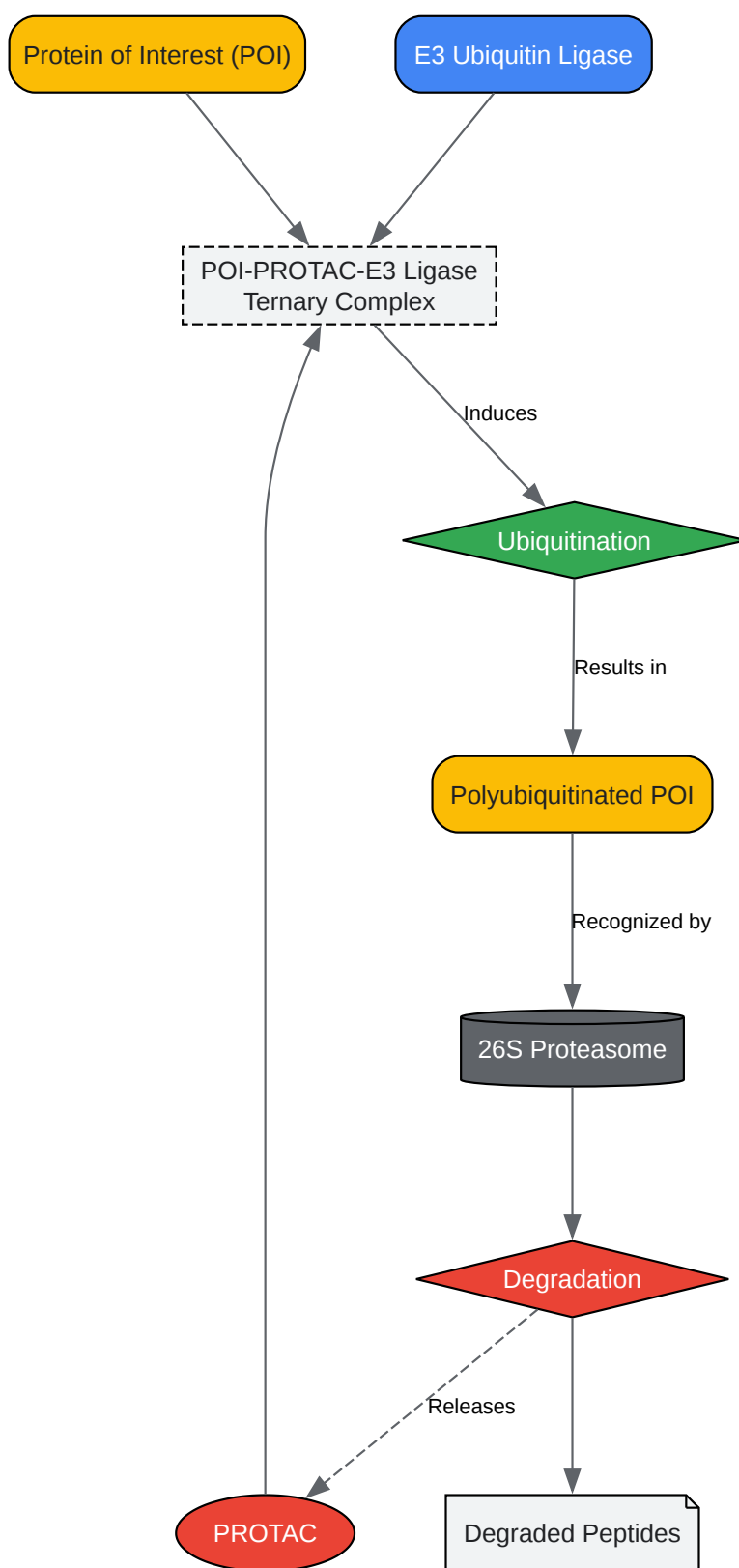


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Synthesis of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**.

## General PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC in targeted protein degradation.



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General mechanism of PROTAC-mediated protein degradation.

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